N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide
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Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Phospholipase A2 Inhibition
One study focused on the synthesis and biological evaluation of substituted benzenesulfonamides, including derivatives structurally related to the specified compound, as potent inhibitors of membrane-bound phospholipase A2 (PLA2). These compounds showed significant in vitro potency and reduced myocardial infarction size in coronary occluded rats, suggesting their potential in cardiovascular therapies (Oinuma et al., 1991).
Oxidative Metabolism
Another study identified the enzymes involved in the oxidative metabolism of a novel antidepressant, highlighting the role of various cytochrome P450 isozymes. This research provides insights into the metabolic pathways and potential interactions of compounds with similar structures (Hvenegaard et al., 2012).
Antimicrobial Activity
Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant potent antimicrobial activities against pathogens of Lycopersicon esculentum, demonstrating the potential of these compounds in addressing plant disease (Vinaya et al., 2009).
Anti-bacterial and Anti-acetylcholinesterase Activity
The synthesis and biological evaluation of benzothiazole-piperazinesulfonamide conjugates showcased their antibacterial and antiacetylcholinesterase activities, suggesting their utility in developing treatments for microbial infections and neurodegenerative diseases (Rao et al., 2019).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c26-21(12-15-30(27,28)18-6-2-1-3-7-18)23-16-17-10-13-25(14-11-17)22-24-19-8-4-5-9-20(19)29-22/h1-9,17H,10-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPDBTZDLFCINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide |
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